![molecular formula C29H35N3 B6331098 2,6-Bis-[1-(2-tert-butylphenylimino)-ethyl]pyridine CAS No. 204203-17-8](/img/structure/B6331098.png)
2,6-Bis-[1-(2-tert-butylphenylimino)-ethyl]pyridine
Overview
Description
2,6-Bis-[1-(2-tert-butylphenylimino)-ethyl]pyridine (2,6-BTBP) is an organophosphorus compound that has been widely studied in recent years. It is an important intermediate in the synthesis of a variety of organic compounds and has been used in a number of scientific research applications.
Scientific Research Applications
1. Enhancing Thermal Stability and Activity in Polymer Production
Research conducted by Mahmood et al. (2018) explored the use of unsymmetrical ligands, including 2,6-bis(1-(2,6-dibenzhydryl-4-tert-butylphenylimino)ethyl)pyridine, in improving thermal stability and activity of ferrous precatalysts for the production of polyethylene. This study highlighted the potential of such ligands in enhancing the performance of precatalysts used in polymer manufacturing processes (Mahmood et al., 2018).
2. Contribution to Luminescent Properties in Metal Complexes
Fan et al. (2004) investigated the luminescent properties of various cadmium(II) complexes, including those with 2,6-bis[1-(phenylimino)ethyl]pyridine. The study revealed that these complexes exhibit luminescent emissions, indicating the significance of such ligands in developing materials with unique optical properties (Fan et al., 2004).
3. Catalyzing Polymerization Processes
Abu-Surrah et al. (2011) explored the use of iron(II) complexes with 2,6-bis[(imino)ethyl]pyridine-Schiff base ligands in atom transfer radical polymerization of (meth)acrylate monomers. The complexes demonstrated efficient catalysis, producing polymers with controlled structures and low molecular weight distributions (Abu-Surrah et al., 2011).
4. Role in Catalysis for Organic Synthesis
Bianchini and Lee (2000) described the use of 2,6-bis(imino)pyridyl ligands in ruthenium(II) complexes, which were efficient catalysts for the cyclopropanation of styrene. This work highlights the utility of such ligands in facilitating important reactions in organic synthesis (Bianchini and Lee, 2000).
5. Enhancing Fluorescent Emission in Zinc(II) Complexes
Fan et al. (2005) synthesized zinc(II) complexes with 2,6-bis[1-(2,6-diisopropylphenylimino)ethyl]pyridine, demonstrating that these complexes exhibit blue luminescence. The study suggests the potential of these ligands in enhancing the fluorescent emission of metal complexes (Fan et al., 2005).
properties
IUPAC Name |
N-(2-tert-butylphenyl)-1-[6-[N-(2-tert-butylphenyl)-C-methylcarbonimidoyl]pyridin-2-yl]ethanimine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35N3/c1-20(30-26-16-11-9-14-22(26)28(3,4)5)24-18-13-19-25(32-24)21(2)31-27-17-12-10-15-23(27)29(6,7)8/h9-19H,1-8H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJXUNXXZJTMDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=CC=CC=C1C(C)(C)C)C2=NC(=CC=C2)C(=NC3=CC=CC=C3C(C)(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Bis[1-(2-tert-butylphenylimino)ethyl]pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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